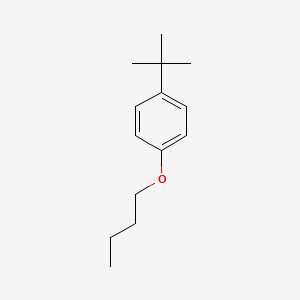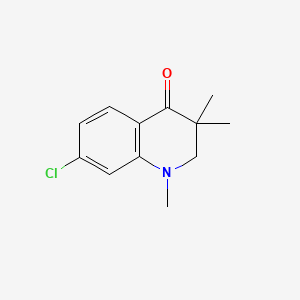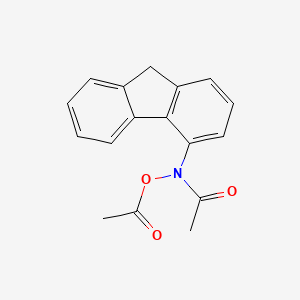
2-Isopropyl-4-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropyl-4-methylnicotinonitrile is an organic compound with the molecular formula C₁₀H₁₂N₂ It is a derivative of nicotinonitrile, characterized by the presence of an isopropyl group and a methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of isopropylidenemalononitrile with mesitylene in the presence of a solvent such as dichloromethane. Another method includes the use of 2,6-dichloro-4-methylnicotinonitrile as a starting material, followed by reductive dechlorination using zinc and ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques. The key steps include the preparation of intermediate compounds, followed by purification and isolation of the final product. Optimization of reaction parameters and purification methods is crucial to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Isopropyl-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
2-Isopropyl-4-methylnicotinonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 2-Isopropyl-4-methylnicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-Isopropyl-2-methylnicotinonitrile
- 2-Isopropyl-4-methylpyridin-3-amine
- 6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles
Uniqueness
2-Isopropyl-4-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
4-methyl-2-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)10-9(6-11)8(3)4-5-12-10/h4-5,7H,1-3H3 |
InChI 键 |
YZIJTPYBQCMHSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)C(C)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)
![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)

![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)






